(2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-N-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
The compound (2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-N-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic molecule that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-N-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzofuran and pyrrolidine derivatives. Key steps may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amide Bond Formation: Coupling reactions between carboxylic acids and amines using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-N-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like KMnO4 or H2O2.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
(2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-N-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-2-carboxamide:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-N-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings and varying functional groups.
Uniqueness
(2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-N-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-2-carboxamide: is unique due to its specific combination of benzofuran and pyrrolidine moieties, along with the presence of multiple methoxy groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H24N2O8 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-N-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H24N2O8/c1-29-13-9-12(10-14(11-13)30-2)24-21(27)16-6-8-18(26)25(16)22-15-5-7-17(31-3)20(32-4)19(15)23(28)33-22/h5,7,9-11,16,22H,6,8H2,1-4H3,(H,24,27)/t16-,22?/m0/s1 |
InChI Key |
IJSQSOWUEJTIKQ-CISYCMJJSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)N3[C@@H](CCC3=O)C(=O)NC4=CC(=CC(=C4)OC)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)N3C(CCC3=O)C(=O)NC4=CC(=CC(=C4)OC)OC)OC |
Origin of Product |
United States |
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